1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-19-5-4-6-22(17-19)27-24(30)26-21-10-8-20(9-11-21)18-28-13-15-29(16-14-28)23-7-2-3-12-25-23/h2-12,17H,13-16,18H2,1H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEAFDCOVYYNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperazine Moiety: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.
Coupling with Benzyl Halide: The intermediate is then reacted with a benzyl halide to introduce the benzyl group.
Urea Formation: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
- Aryl Substituents: The target compound’s m-tolyl group (3-methylphenyl) contrasts with halogenated (e.g., 3-fluorophenyl in 11a ), trifluoromethyl (e.g., 11d, 11e ), and dichlorophenyl (e.g., 11b, 11g ) substituents in other urea derivatives. Methyl groups are electron-donating, increasing electron density on the aryl ring, whereas halogens and CF₃ are electron-withdrawing, altering electronic interactions with biological targets. Heterocyclic Linkers: Unlike compounds in (e.g., 11a–11o), which feature a thiazole ring connected to the piperazine moiety, the target compound uses a pyridine ring.
Physicochemical Properties
- Molecular Weight (MW) :
The target compound’s estimated MW (~430–450 g/mol) is lower than derivatives in (e.g., 11m : MW 602.2 [M+H]⁺), which may improve bioavailability due to adherence to Lipinski’s Rule of Five . - The m-tolyl group’s methyl substituent offers moderate lipophilicity, balancing permeability and solubility.
Data Tables
Table 1: Key Physicochemical Comparisons
Biological Activity
The compound 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The structure of the compound consists of a urea moiety linked to a piperazine ring and aromatic groups, which are essential for its biological activity. The synthesis typically involves multi-step organic reactions, where intermediates are formed and purified through crystallization methods. Common reagents include dichloromethane and catalysts like triethylamine, often performed under inert atmospheres to avoid oxidation.
Synthetic Route Overview
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of intermediate | 4-(pyridin-2-yl)piperazine + 4-(bromomethyl)benzylamine | Inert atmosphere, dichloromethane |
| 2 | Final product formation | Intermediate + thiophene-2-carbonyl isocyanate | Triethylamine as catalyst |
Antimicrobial Properties
Recent studies have explored the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound was evaluated for its minimum inhibitory concentration (MIC) against Mtb H37Rv. Initial findings suggest that modifications in the substituents significantly affect the biological profile of the synthesized derivatives. For instance, compounds with specific functional groups exhibited enhanced activity against drug-resistant strains of Mtb .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The pyridine and piperazine components allow the compound to bind effectively to specific receptors or enzymes, modulating their activities.
- Inhibition of Enzymatic Activity : Molecular docking studies indicate that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl acyl carrier protein reductase (InhA), which is crucial for developing new antimycobacterial agents .
Cytotoxicity Studies
Cytotoxicity evaluations were conducted using human cell lines to assess the safety profile of the compound. The most active derivatives demonstrated low cytotoxicity with IC50 values indicating less than 50% inhibition in healthy cells, suggesting a favorable therapeutic index for further development .
Case Studies and Research Findings
Several studies have provided insights into the pharmacological potential of this compound:
- Antitubercular Activity : A study synthesized multiple urea derivatives and evaluated their antitubercular activity against both drug-sensitive and drug-resistant strains of Mtb. The results highlighted several compounds with promising MIC values, indicating their potential as effective antimycobacterial agents .
- Molecular Docking Studies : Computational studies using molecular docking techniques have supported experimental findings by predicting binding affinities and interaction modes between the compound and target enzymes. This approach has been instrumental in identifying lead compounds for further optimization .
- Comparative Analysis : A comparative study involving various derivatives revealed that structural modifications directly influence biological activity. For instance, substituents at specific positions on the phenyl ring significantly altered the MIC values against Mtb .
Summary of Biological Activity Data
| Compound | MIC (µM) | IC50 (µM) | % Inhibition |
|---|---|---|---|
| TTU1 | >200 | N/A | N/A |
| TTU5 | 3.125 | <50 | 80 |
| TTU12 | 1.56 | <50 | 75 |
Q & A
Q. Critical parameters :
- Temperature control (<60°C to avoid decomposition of the urea moiety).
- Solvent choice (DMF for polar intermediates, dichloromethane for non-polar steps) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea and confirming its structural integrity?
Answer:
- 1H/13C NMR : Confirm the presence of the urea NH protons (δ 8.5–10.0 ppm) and aromatic protons from the pyridyl and m-tolyl groups. The piperazine methylene signals appear at δ 2.5–3.5 ppm .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities like unreacted intermediates .
- IR spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea against specific biological targets?
Answer:
Methodological framework :
Analog synthesis : Modify the m-tolyl group (e.g., introduce electron-withdrawing groups) or replace the pyridyl-piperazine moiety with morpholine/thiomorpholine to assess binding affinity changes .
Biological assays :
- In vitro enzyme inhibition : Use fluorescence polarization assays for kinases or proteases.
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays .
Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or PDGFR kinases). Compare binding energies of analogs .
Q. Example SAR finding :
| Modification | Target (IC50, µM) | Notes |
|---|---|---|
| m-Tolyl → 3-Fluorophenyl | EGFR: 0.12 → 0.08 | Enhanced hydrophobic interactions |
| Piperazine → Thiomorpholine | PDGFR: 0.15 → 0.45 | Reduced solubility limits activity |
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Stepwise approach :
Pharmacokinetic profiling :
- Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability often explains in vivo inefficacy .
Metabolite identification : Use HPLC-QTOF to detect inactive metabolites (e.g., hydroxylation at the piperazine ring) .
Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes. For example, PEGylation increases AUC by 2.5× .
Target engagement assays : Utilize PET imaging with radiolabeled compound (e.g., ¹⁸F-labeled analog) to confirm target binding in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
